![molecular formula C11H16N2O B12558919 Urea, [2-(1,1-dimethylethyl)phenyl]- CAS No. 142940-79-2](/img/structure/B12558919.png)
Urea, [2-(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, [2-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C11H16N2O. It is also known as N-tert-Butyl-N’-phenylurea. This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties. Urea derivatives are extensively used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, [2-(1,1-dimethylethyl)phenyl]- can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for industrial applications .
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is less environmentally friendly and poses safety concerns .
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale synthesis using resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, [2-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield amines or alcohols .
Applications De Recherche Scientifique
Urea, [2-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of urea, [2-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to urea, [2-(1,1-dimethylethyl)phenyl]- include other urea derivatives such as:
- N,N’-Di-tert-butylurea
- N-Phenylurea
- N,N’-Diphenylurea
Uniqueness
Urea, [2-(1,1-dimethylethyl)phenyl]- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
142940-79-2 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
(2-tert-butylphenyl)urea |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-6-4-5-7-9(8)13-10(12)14/h4-7H,1-3H3,(H3,12,13,14) |
Clé InChI |
ABECWVYSAUDQSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


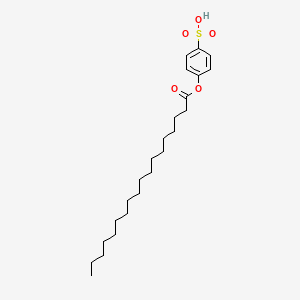
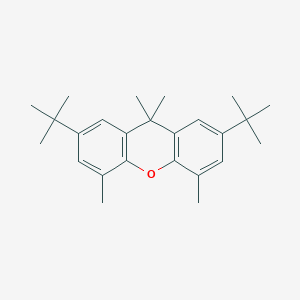
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
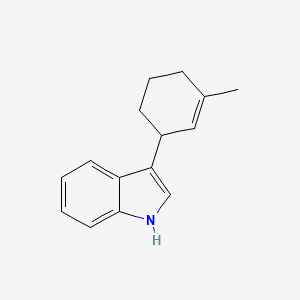

![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
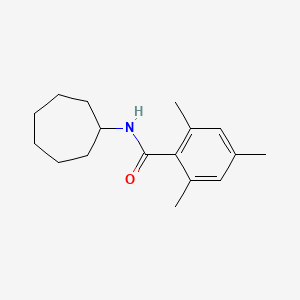
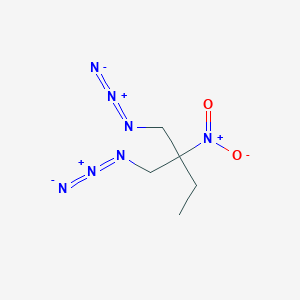
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
